molecular formula C17H25NO6 B8115069 methyl (2S)-3-[4-(2-hydroxyethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

methyl (2S)-3-[4-(2-hydroxyethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Cat. No.: B8115069
M. Wt: 339.4 g/mol
InChI Key: LOBQSTWBWPEPGS-AWEZNQCLSA-N
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Description

methyl (2S)-3-[4-(2-hydroxyethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate: is a chemical reagent commonly used in peptide synthesis and bioconjugation. It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. The compound features a polyethylene glycol (PEG) linker, which enhances its solubility and biocompatibility, making it a valuable tool in drug development and biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-3-[4-(2-hydroxyethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate typically involves the protection of the amino group of tyrosine with a tert-butyloxycarbonyl (Boc) group, followed by the esterification of the carboxyl group with methanol. The PEG linker is then attached to the tyrosine derivative through a series of coupling reactions. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions: methyl (2S)-3-[4-(2-hydroxyethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: methyl (2S)-3-[4-(2-hydroxyethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is widely used in peptide synthesis, serving as a building block for the construction of complex peptide chains. Its PEG linker enhances solubility and reduces aggregation, making it ideal for use in aqueous environments .

Biology: In biological research, the compound is used for the modification of proteins and peptides, enabling the study of protein-protein interactions and cellular signaling pathways. It is also employed in the development of biosensors and diagnostic assays .

Medicine: this compound is utilized in drug development, particularly in the design of antibody-drug conjugates (ADCs). The PEG linker improves the pharmacokinetic properties of the conjugates, enhancing their stability and reducing immunogenicity .

Industry: In the industrial sector, the compound is used in the production of biocompatible materials and drug delivery systems. Its versatility and biocompatibility make it a valuable component in various applications, including the development of hydrogels and nanoparticles .

Mechanism of Action

The mechanism of action of methyl (2S)-3-[4-(2-hydroxyethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate involves its ability to undergo bioconjugation reactions, forming stable covalent bonds with target molecules. The PEG linker enhances the solubility and stability of the conjugates, facilitating their transport and interaction with biological targets. The compound’s molecular targets include proteins and peptides, where it can modify specific amino acid residues, thereby altering their function and activity .

Comparison with Similar Compounds

Uniqueness: methyl (2S)-3-[4-(2-hydroxyethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate stands out due to its PEG linker, which enhances solubility and biocompatibility. This makes it particularly useful in applications requiring aqueous solubility and reduced immunogenicity, such as drug development and bioconjugation .

Properties

IUPAC Name

methyl (2S)-3-[4-(2-hydroxyethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO6/c1-17(2,3)24-16(21)18-14(15(20)22-4)11-12-5-7-13(8-6-12)23-10-9-19/h5-8,14,19H,9-11H2,1-4H3,(H,18,21)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBQSTWBWPEPGS-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCO)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCO)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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